molecular formula C19H25N3S B4929324 N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine

N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine

Cat. No. B4929324
M. Wt: 327.5 g/mol
InChI Key: HMTGHBZQGONOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. It is believed that the compound targets specific signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine is its potent anticancer activity. This makes it an attractive compound for the development of new cancer drugs. However, the compound has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis, which can be time-consuming and expensive. Additionally, the compound has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine. One direction is to further investigate the mechanism of action of the compound to gain a better understanding of its anticancer activity. Another direction is to optimize the synthesis method to improve the purity and yield of the compound. Additionally, studies could be conducted to evaluate the toxicity and pharmacokinetics of the compound in vivo to determine its potential for clinical applications.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of tetrahydro-2H-thiopyran-4-ylamine, which is then reacted with N-benzyl-N-methyl-2-pyridinamine to produce the final compound. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine has been extensively studied for its potential application in various fields of research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-benzyl-N-methyl-3-[(thian-4-ylamino)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-22(15-16-6-3-2-4-7-16)19-17(8-5-11-20-19)14-21-18-9-12-23-13-10-18/h2-8,11,18,21H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTGHBZQGONOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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